molecular formula C14H10ClIO B1359411 2-(4-Chlorophenyl)-4'-iodoacetophenone CAS No. 898784-08-2

2-(4-Chlorophenyl)-4'-iodoacetophenone

Cat. No. B1359411
CAS RN: 898784-08-2
M. Wt: 356.58 g/mol
InChI Key: VHSYBPGJDUDBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4'-iodoacetophenone, also known as CIP, is an organoiodine compound with a wide range of uses in the scientific research field. It is a colorless solid that is soluble in polar solvents and has a molecular weight of 441.8 g/mol. CIP is commonly used in organic synthesis, as a reagent for the synthesis of organoiodine compounds, and as a component of various analytical methods.

Scientific Research Applications

  • Molecular Structure Analysis :

    • The compound has been studied for its molecular structure, vibrational wavenumbers, and geometric parameters. For instance, a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was analyzed using FT-IR, HF, and DFT methods, providing insights into the vibrational characteristics and molecular geometry (Najiya et al., 2014).
  • Synthesis Methods :

    • Research has focused on synthesizing related compounds using different methods. For example, 4-haloacetophenone derivatives were transformed into 1-(4-halophenyl)ethanols using an electrochemical method, demonstrating an efficient synthesis approach (Ikeda, 1990).
    • Another study described the large-scale monochlorination of 4-aminoacetophenone using iodobenzene dichloride, emphasizing the practicality and scalability of the process (Zanka et al., 1998).
  • Organic Chemistry Applications :

    • Compounds containing the chlorophenyl group, like 2-(4-Chlorophenyl)-4'-iodoacetophenone, have been explored for their potential in organic reactions. For instance, 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles, synthesized from related compounds, showed antibacterial activity, demonstrating the compound's relevance in medicinal chemistry (Mogilaiah et al., 2009).
    • The kinetics of reactions involving similar compounds, like the Suzuki–Miyaura coupling of 4-iodoacetophenone, have been studied, offering insights into reaction mechanisms and efficiencies (Bourouina et al., 2020).

Mechanism of Action

Target of Action

Similar compounds like quinazoline and quinazolinone derivatives have been reported to interact with various biological targets . For instance, some compounds have shown interactions with the cAMP-dependent protein kinase catalytic subunit alpha .

Mode of Action

For instance, quinazoline and quinazolinone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Biochemical Pathways

Related compounds like ddt [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] have been reported to undergo several aerobic pathways for metabolism in different organisms .

Pharmacokinetics

Studies on similar compounds have shown that they exhibit properties like kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-4’-iodoacetophenone. For instance, DDT, a related compound, is known for its persistence in the environment due to its physicochemical properties . Similarly, the action of 2-(4-Chlorophenyl)-4’-iodoacetophenone could also be influenced by factors like temperature, pH, and presence of other chemicals in the environment .

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSYBPGJDUDBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642305
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4'-iodoacetophenone

CAS RN

898784-08-2
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4'-iodoacetophenone
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4'-iodoacetophenone
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-4'-iodoacetophenone
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-4'-iodoacetophenone
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-4'-iodoacetophenone
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-4'-iodoacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.